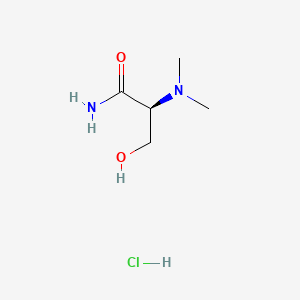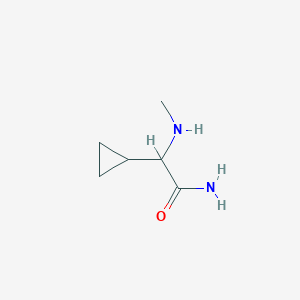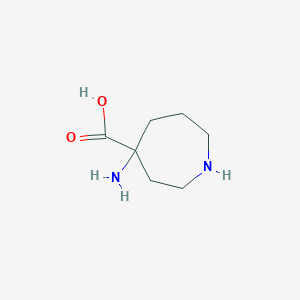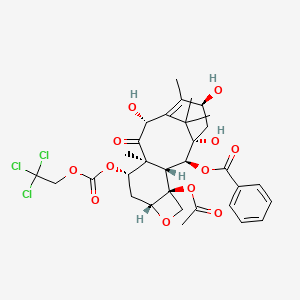
1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea is a complex organic compound that features a urea functional group. This compound is notable for its intricate structure, which includes a cyanophenyl group, a pyrazolyl group, and a trifluoromethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Cyanophenyl Intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to form the cyanophenyl group.
Synthesis of the Pyrazolyl Intermediate: This step involves the cyclization of appropriate precursors to form the pyrazolyl ring.
Coupling Reactions: The cyanophenyl and pyrazolyl intermediates are coupled under specific conditions to form the desired compound. This may involve the use of coupling reagents such as carbodiimides or other activating agents.
Final Urea Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
- 1-(3-Cyanophenyl)-3-(4-(trifluoromethyl)phenyl)urea
- 1-(3-Cyanophenyl)-3-(3,5-dimethylphenyl)urea
- 1-(3-Cyanophenyl)-3-(4-pyrazolyl)urea
Uniqueness: 1-(3-Cyanophenyl)-3-((1S,4S)-4-(3,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)cyclopent-2-en-1-yl) Urea is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
分子式 |
C25H22F3N5O |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
1-(3-cyanophenyl)-3-[(1S,4S)-4-[3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]cyclopent-2-en-1-yl]urea |
InChI |
InChI=1S/C25H22F3N5O/c1-15-23(16(2)33(32-15)22-10-7-19(8-11-22)25(26,27)28)18-6-9-21(13-18)31-24(34)30-20-5-3-4-17(12-20)14-29/h3-12,18,21H,13H2,1-2H3,(H2,30,31,34)/t18-,21-/m1/s1 |
InChIキー |
SXVJTBWKWIMJSX-WIYYLYMNSA-N |
異性体SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(F)(F)F)C)[C@H]3C[C@@H](C=C3)NC(=O)NC4=CC=CC(=C4)C#N |
正規SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(F)(F)F)C)C3CC(C=C3)NC(=O)NC4=CC=CC(=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![B-[2-(2-Naphthalenyl)ethenyl]boronic Acid](/img/structure/B15295572.png)
![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)


![2-[(2S)-pyrrolidin-2-yl]-5-[2-[4-[5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl]phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B15295592.png)
![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)







